2-(1-Isobutylpiperazin-2-yl)ethanol
Description
2-(1-Isobutylpiperazin-2-yl)ethanol is a piperazine derivative featuring an isobutyl substituent on the piperazine ring and a hydroxethyl side chain. Piperazine-ethanol derivatives are widely studied for their pharmacological and industrial applications, often leveraging the piperazine ring’s flexibility in hydrogen bonding and the ethanol group’s polarity for solubility modulation .
Properties
IUPAC Name |
2-[1-(2-methylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)8-12-5-4-11-7-10(12)3-6-13/h9-11,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAAOOJKIVHSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol typically involves the reaction of 1-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Isobutylpiperazin-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(1-Isobutylpiperazin-2-yl)ethanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a potential ligand for biological receptors or enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(1-Isobutylpiperazin-2-yl)ethanol exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The pathways involved can vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between 2-(1-Isobutylpiperazin-2-yl)ethanol and related compounds:
*Calculated based on molecular formula C10H22N2O.
Physicochemical Properties
- Lipophilicity : The isobutyl group confers moderate lipophilicity compared to ethyl (less lipophilic) or cyclohexylmethyl (more lipophilic) substituents. This balance may optimize blood-brain barrier penetration for CNS-targeted drugs .
- Solubility: The ethanol group enhances aqueous solubility relative to non-polar analogs (e.g., 2-methoxyphenethyl ethanol in ), though bulky substituents (e.g., aryl groups in ) reduce solubility .
Biological Activity
2-(1-Isobutylpiperazin-2-yl)ethanol, also known by its CAS number 915925-15-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with an isobutyl group and a hydroxyl group. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{12}H_{18}N_{2}O |
| Molecular Weight | 210.29 g/mol |
| CAS Number | 915925-15-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors.
Key Mechanisms Include:
- Serotonin Receptor Modulation: The compound has shown affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptor Interaction: It may also influence dopaminergic pathways, potentially affecting mood and behavior.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Activity: Studies have demonstrated that the compound can reduce anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.
- Antidepressant Effects: Preliminary data indicate that it may possess antidepressant properties through modulation of serotonin pathways.
- Neuroprotective Properties: Some studies suggest neuroprotective effects, possibly through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of this compound in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent .
Study 2: Antidepressant Activity
Another investigation explored the antidepressant effects of this compound using forced swim tests in mice. The results showed a marked decrease in immobility time, suggesting an antidepressant-like effect .
Study 3: Neuroprotective Mechanisms
Research presented at the International Conference on Neuroscience reported that this compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures, indicating its potential therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
